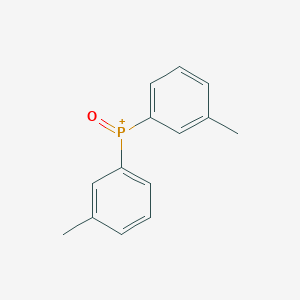

Phosphine oxide, bis(3-methylphenyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phosphine oxide, bis(3-methylphenyl)-, also known as bis(3-methylphenyl)phosphine oxide, is an organic phosphorus compound with the chemical formula C14H15OP. It is a colorless to pale yellow solid with a distinct odor. This compound is known for its high thermal and oxidative stability, making it valuable in various industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

Phosphine oxide, bis(3-methylphenyl)-, is typically synthesized through the alkylation of m-tolylmagnesium bromide with phosphorus trichloride, followed by oxidation. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Preparation of m-tolylmagnesium bromide: m-Tolyl bromide is reacted with magnesium in anhydrous ether to form m-tolylmagnesium bromide.

Alkylation with phosphorus trichloride: The m-tolylmagnesium bromide is then reacted with phosphorus trichloride to form bis(3-methylphenyl)phosphine.

Industrial Production Methods

Industrial production of phosphine oxide, bis(3-methylphenyl)-, follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

化学反应分析

Reduction to Phosphines

Bis(3-methylphenyl)phosphine oxide can be reduced to its corresponding phosphine using hexachlorodisilane (Si₂Cl₆). This reaction proceeds via a two-step mechanism:

-

Chloride abstraction : Si₂Cl₆ reacts with the phosphine oxide to form a chlorophosphonium intermediate.

-

Reduction : The intermediate undergoes desilylation and reduction, yielding the phosphine and silicon byproducts.

Key conditions :

-

Solvent: Dichloromethane or acetonitrile

-

Temperature: 25–80°C

-

Time: 1–48 hours (dependent on substituents)

| Substrate | Reagent | Conversion (%) | Time (h) | Reference |

|---|---|---|---|---|

| (3-MeC₆H₄)₂P(O)Ph | Si₂Cl₆ | 93 | 1 | |

| Analogous arylphosphine oxide | Si₂Cl₆ | 100 | 48 |

The reaction efficiency correlates with the leaving group ability at phosphorus, with triflate derivatives showing slower kinetics due to stronger P–O bonds .

Substitution Reactions

Bis(3-methylphenyl)phosphine oxide participates in nucleophilic substitution reactions, particularly at alkyl halide sites. For example:

Reaction with 1-bromo-3-chloropropane :

-

Mechanism : Deprotonation of secondary phosphine oxides (SPOs) generates phosphinite anions, which attack alkyl halides via an SN2 pathway.

-

Product : Unsymmetrical bis(phosphine) oxides (e.g., (3-MeC₆H₄)₂P(O)(CH₂)₃P(O)R₂) .

Example :

text(3-MeC₆H₄)₂P(O)H + NaHMDS → (3-MeC₆H₄)₂P(O)⁻Na⁺ (3-MeC₆H₄)₂P(O)⁻Na⁺ + Cl(CH₂)₃Br → (3-MeC₆H₄)₂P(O)(CH₂)₃Cl

Yields range from 40–70%, with steric bulk on the alkyl halide reducing efficiency .

Coordination Chemistry and Catalysis

Bis(3-methylphenyl)phosphine oxide acts as a ligand in transition metal catalysis. Its electron-rich phosphorus facilitates coordination to metals like palladium and gold, enhancing catalytic activity in cross-coupling reactions .

Example: Suzuki-Miyaura Coupling

-

Catalyst : Pd/(3-MeC₆H₄)₂P(O)R complexes

-

Efficiency : Turnover numbers (TON) up to 10⁴ observed for aryl boronic acid couplings .

The methyl groups improve ligand stability under oxidative conditions but may reduce reaction rates due to steric hindrance .

Disulfide Exchange Reactions

In the presence of aromatic disulfides (e.g., (SC₆H₄NO₂)₂), bis(3-methylphenyl)phosphine oxide undergoes oxidation or ligand exchange:

-

Pathway : Nucleophilic attack by the phosphorus lone pair on the disulfide S–S bond, forming a thiophosphonium intermediate.

-

Electronic Effects : Electron-withdrawing groups on disulfides accelerate reaction rates (e.g., 4-NO₂ substituents increase conversion by 30%) .

Competing Pathways :

Multicomponent Reactions

Bis(3-methylphenyl)phosphine oxide is utilized in one-pot syntheses of chromanone derivatives. For example:

3-Component Reaction :

-

Reactants : 3-Formyl-6-methylchromone, primary amines, secondary phosphine oxides.

-

Product : α-Aminophosphine oxides or phosphinoyl-functionalized chromanones.

| Temperature (°C) | Major Product | Yield (%) | Reference |

|---|---|---|---|

| 60 | α-Aminophosphine oxide | 64 | |

| 80 | 3-(Amino)methylene chromanone | 66 |

Thermodynamic control favors chromanone formation at higher temperatures .

Stability and Decomposition

Under acidic or aqueous conditions, bis(3-methylphenyl)phosphine oxide derivatives hydrolyze to regenerate starting aldehydes and amines. For example:

text(3-MeC₆H₄)₂P(O)CH₂NHBu → (3-MeC₆H₄)₂P(O)H + H₂N(Bu) + RCHO

This reversibility is critical in dynamic combinatorial chemistry applications .

科学研究应用

Catalysis

Phosphine oxide, bis(3-methylphenyl)- serves as a ligand in transition metal catalysis and organocatalysis. Its ability to stabilize metal complexes enhances catalytic efficiency in various chemical reactions .

Biological Applications

Recent studies have investigated the potential biological applications of phosphine oxides. For instance, derivatives of phosphine oxide have shown cytostatic effects on human cancer cell lines, indicating their potential use in therapeutic applications . The compound's stability and reactivity make it suitable for further exploration in drug design and delivery systems.

Material Science

In the field of materials science, phosphine oxide, bis(3-methylphenyl)- is utilized as a flame retardant in plastics and coatings due to its high thermal stability. This application is particularly valuable in the production of materials that require enhanced fire resistance .

Case Study 1: Flame Retardant Applications

A study highlighted the effectiveness of phosphine oxide-based compounds as flame retardants in epoxy resins used for aeronautic applications. The incorporation of these compounds significantly improved the fire resistance of the materials without compromising mechanical properties .

Research into the cytostatic effects of phosphine oxide derivatives demonstrated that certain compounds exhibited significant inhibition of cell proliferation in breast adenocarcinoma and lung carcinoma cell lines. The findings suggest a promising avenue for developing new anticancer agents based on phosphine oxide chemistry .

Comparative Data Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Catalysis | Ligand in transition metal catalysis | Enhanced catalytic efficiency |

| Biological Research | Potential anticancer agents | Significant cytostatic effects in cancer cell lines |

| Material Science | Flame retardant in plastics and coatings | Improved fire resistance without mechanical loss |

作用机制

The mechanism of action of phosphine oxide, bis(3-methylphenyl)-, involves its ability to act as a ligand, forming complexes with transition metals. These complexes can catalyze various chemical reactions by stabilizing reaction intermediates and lowering activation energies. The compound’s high thermal and oxidative stability also allows it to function effectively as a flame retardant by inhibiting the combustion process .

相似化合物的比较

Phosphine oxide, bis(3-methylphenyl)-, can be compared with other similar compounds such as:

Bis(3-methoxyphenyl)phosphine oxide: Similar structure but with methoxy groups instead of methyl groups.

Bis(3-chlorophenyl)phosphine oxide: Contains chlorine atoms instead of methyl groups.

Triphenylphosphine oxide: Contains three phenyl groups without any methyl substitution.

Uniqueness

Phosphine oxide, bis(3-methylphenyl)-, is unique due to its specific substitution pattern, which imparts distinct thermal and oxidative stability properties. This makes it particularly valuable in applications requiring high stability under extreme conditions .

生物活性

Phosphine oxide, bis(3-methylphenyl)- (CAS No. 145290-34-2), is a compound of significant interest in the field of medicinal chemistry and organic synthesis. Its unique structure and properties make it a candidate for various biological applications, particularly in the development of pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H19O

- Molecular Weight : 273.34 g/mol

- Structure : The compound features two 3-methylphenyl groups attached to a phosphine oxide moiety, which contributes to its chemical reactivity and biological interactions.

Phosphine oxides are known for their ability to modulate biological pathways through several mechanisms:

- Enzyme Inhibition : Phosphine oxides can act as inhibitors for various enzymes, impacting metabolic pathways. Their ability to form stable complexes with metal ions enhances their potential as enzyme inhibitors.

- Cell Membrane Interaction : At higher concentrations, phosphine oxides have been observed to disrupt cell membranes, leading to cytotoxic effects. This property is particularly relevant in cancer therapy where targeted disruption of tumor cell membranes is desired.

- Reactive Oxygen Species (ROS) Induction : Studies indicate that phosphine oxides can induce oxidative stress by increasing ROS levels within cells, which may lead to apoptosis in cancer cells. This mechanism has been highlighted in research involving aziridine phosphine oxides, where significant cell viability inhibition was observed in cancer cell lines such as HeLa and Ishikawa .

Anticancer Properties

Recent studies have demonstrated the anticancer potential of bis(3-methylphenyl) phosphine oxide derivatives. These compounds exhibit:

- Cytotoxicity : In vitro tests have shown that bis(3-methylphenyl)-phosphine oxides significantly inhibit the growth of various cancer cell lines.

- Mechanisms of Action : The compounds induce apoptosis via ROS generation and cell cycle arrest, particularly in the S phase .

Table 1: Summary of Biological Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Bis(3-methylphenyl) phosphine oxide | HeLa (cervical carcinoma) | 25 | Induction of ROS, apoptosis |

| Bis(3-methylphenyl) phosphine oxide | Ishikawa (endometrial) | 30 | Cell cycle arrest, membrane disruption |

Case Studies

-

Study on Anticancer Activity :

A study investigated the effects of bis(3-methylphenyl) phosphine oxides on HeLa and Ishikawa cells. Results indicated a significant decrease in cell viability with an IC50 value around 25 µM for HeLa cells. The mechanism involved increased ROS levels and subsequent apoptosis induction . -

Synthesis and Characterization :

Research focused on synthesizing unsymmetrical bis(phosphine) oxides from secondary phosphine oxides revealed that modifications to the phosphine oxide structure could enhance biological activity. The study highlighted the importance of steric factors in determining reactivity and biological efficacy .

属性

IUPAC Name |

bis(3-methylphenyl)-oxophosphanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OP/c1-11-5-3-7-13(9-11)16(15)14-8-4-6-12(2)10-14/h3-10H,1-2H3/q+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGBGPBIXWIGOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)[P+](=O)C2=CC=CC(=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OP+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。